molecular formula C11H10N4OS B12752173 4-Amino-3-benzoylvinylthio-1,2,4-triazole CAS No. 126335-03-3

4-Amino-3-benzoylvinylthio-1,2,4-triazole

Katalognummer: B12752173
CAS-Nummer: 126335-03-3
Molekulargewicht: 246.29 g/mol
InChI-Schlüssel: WWVDGJKUZJXPDS-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-benzoylvinylthio-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-benzoylvinylthio-1,2,4-triazole typically involves the reaction of 4-amino-1,2,4-triazole-3-thiol with benzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or ethanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Amino-3-benzoylvinylthio-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms .

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its properties make it suitable for use in coatings, adhesives, and other specialty chemicals .

Wirkmechanismus

The mechanism of action of 4-Amino-3-benzoylvinylthio-1,2,4-triazole involves its interaction with specific molecular targets in cells. The compound can inhibit enzymes such as tyrosinase and other oxidoreductases, leading to the disruption of essential metabolic pathways. Additionally, it can bind to DNA and proteins, interfering with their normal functions and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Amino-3-benzoylvinylthio-1,2,4-triazole stands out due to its benzoylvinylthio moiety, which imparts unique chemical and biological properties. This structural feature enhances its ability to interact with biological targets and increases its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

126335-03-3

Molekularformel

C11H10N4OS

Molekulargewicht

246.29 g/mol

IUPAC-Name

(E)-3-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H10N4OS/c12-15-8-13-14-11(15)17-7-6-10(16)9-4-2-1-3-5-9/h1-8H,12H2/b7-6+

InChI-Schlüssel

WWVDGJKUZJXPDS-VOTSOKGWSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)/C=C/SC2=NN=CN2N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C=CSC2=NN=CN2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.